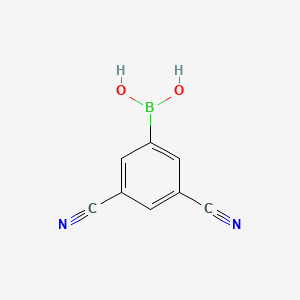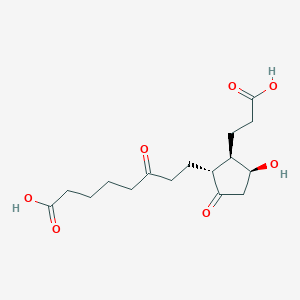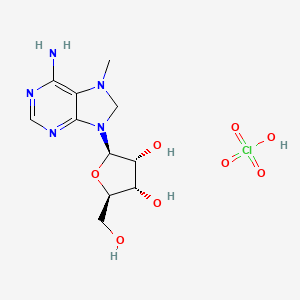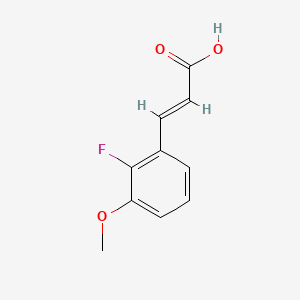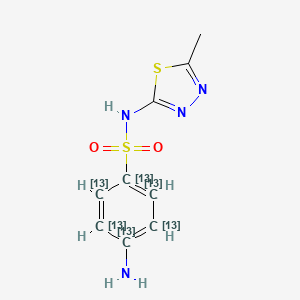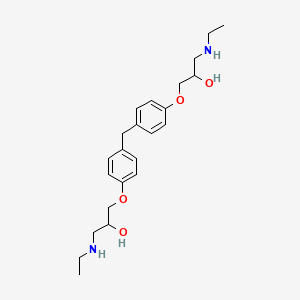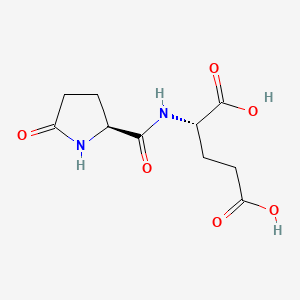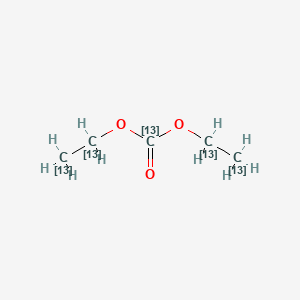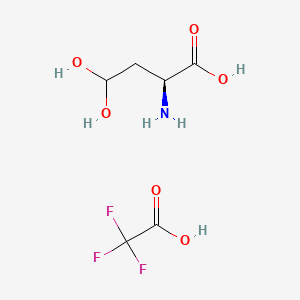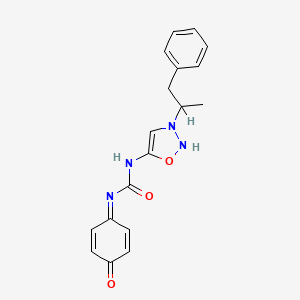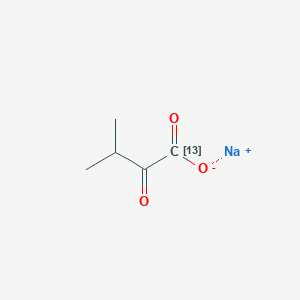
D-Glutamic Acid-13C5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glutamic Acid-13C5: is a stable isotope-labeled compound of D-Glutamic Acid, where five carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies, tracer studies, and nuclear magnetic resonance (NMR) spectroscopy. The compound retains the same chemical properties as the non-labeled D-Glutamic Acid but allows for more precise tracking and analysis in experimental settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamic Acid-13C5 typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is through the fermentation of a carbon-13 enriched substrate using microorganisms that naturally produce glutamic acid. The process involves:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 enriched glucose or other carbon sources.
Isolation: The produced this compound is then isolated from the fermentation broth through a series of purification steps, including filtration, precipitation, and crystallization.
Purification: Further purification is achieved using techniques such as ion-exchange chromatography to ensure high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and isotopic enrichment. Key factors include:
Optimized Fermentation Conditions: Temperature, pH, and nutrient concentrations are carefully controlled.
High-Yield Strains: Genetically engineered strains of microorganisms may be used to enhance production efficiency.
Advanced Purification Techniques: Industrial-scale chromatography and crystallization methods are employed to achieve the desired purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glutamic Acid-13C5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: this compound can be oxidized to form α-ketoglutaric acid.
Reduction: It can be reduced to form glutamate derivatives.
Substitution: The amino group can be substituted with other functional groups through reactions such
Eigenschaften
CAS-Nummer |
1202063-54-4 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
152.092 |
IUPAC-Name |
(2R)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
Synonyme |
(-)-Glutamic Acid-13C5; (2R)-2-Aminopentanedioic Acid-13C5; (2R)-Glutamic Acid-13C5; (R)-(-)-Glutamic Acid-13C5; (R)-Glutamic Acid-13C5; D-(-)-Glutamic Acid-13C5; NSC 77686-13C5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


